molecular formula C17H16N2O3S2 B2434560 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034337-72-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2434560
CAS No.: 2034337-72-7
M. Wt: 360.45
InChI Key: UGBASHLPMUONME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of two thiophene rings suggests that the compound might have interesting electronic properties. The dihydropyridine ring and the carboxamide group could also contribute to the compound’s reactivity and its interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The thiophene rings, for example, might undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in various reactions, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could influence the compound’s solubility in different solvents .

Scientific Research Applications

Bioinorganic Applications and Antimicrobial Activities

Compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized and characterized, demonstrating relevance in bioinorganic chemistry and antimicrobial activities. Cobalt(II) complexes with Schiff bases derived from thiophene glyoxal have shown antimicrobial properties against a variety of microorganisms, indicating potential applications in the development of new antimicrobial agents (Singh et al., 2009).

Heterocyclic Synthesis

Research into the reactivity and synthesis of related heterocyclic compounds has provided insights into the potential applications of similar compounds in medicinal chemistry. Studies have focused on the synthesis of various heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of thiophene-based compounds in the synthesis of biologically active molecules (Mohareb et al., 2004).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel thiophene-based Schiff bases and their metal complexes have been explored, revealing their potential in medicinal chemistry, particularly due to their antimicrobial properties. Such studies indicate that derivatives of the mentioned compound could also have significant biological activities and applications (Altundas et al., 2010).

Antimicrobial and Antifungal Properties

Derivatives of thiophene carboxamides have been synthesized and shown to possess antibacterial and antifungal activities, suggesting that similar compounds, including this compound, could be explored for their antimicrobial potentials. These findings support the exploration of thiophene-based compounds for applications in addressing microbial resistance (Vasu et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could explore the synthesis, properties, and potential applications of this compound.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-19-7-2-4-13(16(19)21)15(20)18-11-17(22,12-6-9-23-10-12)14-5-3-8-24-14/h2-10,22H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBASHLPMUONME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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